molecular formula C9H6INO2 B11758894 5-Iodo-1H-indole-6-carboxylic acid

5-Iodo-1H-indole-6-carboxylic acid

Cat. No.: B11758894
M. Wt: 287.05 g/mol
InChI Key: JBGRFQAMQGXMBV-UHFFFAOYSA-N
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Description

5-Iodo-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry . The compound’s structure consists of an indole ring substituted with an iodine atom at the 5-position and a carboxylic acid group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1H-indole-6-carboxylic acid typically involves the iodination of an indole precursor followed by carboxylation. One common method is the Leimgruber–Batcho indole synthesis, which involves the formation of an indole ring through a series of reactions, including cyclization and aromatization . The iodination step can be achieved using iodine or iodine monochloride in the presence of a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Properties

Molecular Formula

C9H6INO2

Molecular Weight

287.05 g/mol

IUPAC Name

5-iodo-1H-indole-6-carboxylic acid

InChI

InChI=1S/C9H6INO2/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13/h1-4,11H,(H,12,13)

InChI Key

JBGRFQAMQGXMBV-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=C(C=C21)I)C(=O)O

Origin of Product

United States

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